molecular formula C7H7N3OS B1341719 C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine CAS No. 946776-75-6

C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine

Cat. No. B1341719
CAS RN: 946776-75-6
M. Wt: 181.22 g/mol
InChI Key: UKHKMVOPNGHNFA-UHFFFAOYSA-N
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Description

“C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are used in various scientific areas, including the pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the introduction of haloalkyl at the 5-position of tioxazafen . The synthesis of these derivatives can be achieved through various methods, including amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .


Molecular Structure Analysis

The molecular structure of “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” is characterized by a five-membered 1,2,4-oxadiazole ring. Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions of “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” involve the replacement of the 5-position of the 1,2,4-oxadiazole derivative by chloromethyl, which enhances the nematocidal activity of the 1,2,4-oxadiazole derivative against B. xylophilus .

Scientific Research Applications

Antibacterial Applications

Oxadiazole derivatives have been studied for their antibacterial properties against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These compounds are often evaluated using standard drugs like ciprofloxacin for comparison .

Anticancer Activity

Some oxadiazole derivatives have shown promise in anticancer research, particularly in MTT assays against cancer cell lines such as MDA MB-231, MCF-7 (breast cell line), and A549 (lung cell line). The MTT assay is a method used to measure the living cells’ mitochondrial enzymes’ activity .

Nematicide Development

Compounds like tioxazafen, which contain a thiophenyl group similar to the one in the compound you’re interested in, have been developed as broad-spectrum nematicides. These show prevention effects on many kinds of nematodes .

Medicinal Applications

Oxadiazoles have a range of medicinal applications, including acting as anticancer agents, vasodilators, anticonvulsants, antidiabetics, among others. Their energetic behavior also makes them interesting for further research .

Enzyme Inhibition

Derivatives of thiophenyl have been used as inhibitors for enzymes like Lysyl Oxidase (LOX). These inhibitors are important for research into anti-metastatic treatments .

Pharmacological Potential

While not directly related to your compound, indole derivatives (which share some structural similarities with oxadiazoles) have diverse biological and clinical applications, indicating potential pharmacological uses for your compound as well .

Molecular Docking Studies

Structural studies and molecular docking are common methods used to predict how a drug interacts with its target. Similar compounds have been studied for their interaction with cannabinoid receptors .

Future Directions

The future directions for “C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine” and similar compounds involve the development of novel drugs for the treatment of various diseases . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . The focus is on the discovery of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHKMVOPNGHNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589727
Record name 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine

CAS RN

946776-75-6
Record name 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
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